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Compound of Interest

Compound Name: PXT-012253

Cat. No.: B15576298

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of the PXT-
012253 precursor and its subsequent radiolabeling with Carbon-11 to produce the PET
radioligand, [**C]PXT-012253. This compound is a valuable tool for in vivo imaging of the
metabotropic glutamate receptor 4 (mGlu4), a promising therapeutic target for neurological
disorders.

Chemical Synthesis of PXT-012253 Precursor

The precursor for the radiolabeling of PXT-012253 is N-(4-chloro-3-
mercaptophenyl)picolinamide. An improved, high-yield synthesis has been developed,
significantly increasing the overall yield from 8% to 52%[1]. The following protocol is based on
this improved method.

Synthesis of the Thiophenol Precursor: N-(4-chloro-3-
mercaptophenyl)picolinamide

This synthesis is a multi-step process starting from commercially available reagents.
Step 1: Synthesis of 4-Chloro-3-((4-methoxybenzyl)thio)aniline

To a solution of 4-chloro-3-((4-methoxybenzyl)thio)aniline (1.55 g, 5.00 mmol) and NiClz-6H20
(2.19 g, 5.00 mmol in 2 mL of MeOH) in 20 mL of THF, NaBHa4 (567 mg, 15.1 mmol) is added.
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The reaction is gently heated to reflux for 10 minutes until the starting material is consumed.
After cooling, the mixture is concentrated under vacuum. The residue is then partitioned
between 20 mL of distilled water and 30 mL of EtOAc. The aqueous phase is extracted twice
with 30 mL of EtOAc. The combined organic extracts are dried over anhydrous Na=SOa4 and
concentrated to yield the product.[2]

Step 2: Synthesis of N-(4-Chloro-3-((4-methoxybenzyl)thio)phenyl)picolinamide

To a solution of picolinic acid (152 mg, 1.24 mmol) and 4-chloro-3-((4-
methoxybenzyl)thio)aniline (279 mg, 0.997 mmol) in 12 mL of DCM, N,N'-
diisopropylcarbodiimide (253 mg, 2.00 mmol) and 4-dimethylaminopyridine (245 mg, 2.00
mmol) are added. The mixture is stirred at room temperature overnight. The reaction mixture is
then filtered, and the filtrate is concentrated under vacuum. The crude product is purified by
silica gel chromatography using a mixture of EtOAc and hexane (1:2) to give the desired
product as white needle crystals.[2]

Step 3: Deprotection to Yield N-(4-chloro-3-mercaptophenyl)picolinamide

The final deprotection step to yield the thiophenol precursor is achieved by treating the product
from Step 2 under appropriate conditions to cleave the 4-methoxybenzyl protecting group.

Radiolabeling of PXT-012253 with Carbon-11

The radiolabeling of PXT-012253 is achieved through a [**C]methylation reaction on the thiol
group of the precursor, N-(4-chloro-3-mercaptophenyl)picolinamide, using [*1C]methyl iodide or
[*1C]methyl triflate.

Experimental Protocol for [**C]PXT-012253
Radiosynthesis

e Production of [1*C]Methyl lodide: [11C]CO: is produced via the 1*N(p,a)'C nuclear reaction
and is subsequently converted to [**C]methyl iodide ([**C]CHsl) using established automated
radiosynthesis modules.

o Radiolabeling Reaction: The precursor, N-(4-chloro-3-mercaptophenyl)picolinamide, is
dissolved in a suitable solvent (e.g., DMF). [\1C]CHsl is then introduced into the reaction
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vessel, and the reaction is allowed to proceed at an elevated temperature (e.g., 90°C) for a
short duration (e.g., 5 minutes) in the presence of a base (e.g., 5 M KOH)[3].

 Purification: The crude reaction mixture is purified by semi-preparative High-Performance
Liquid Chromatography (HPLC). A common system utilizes a C18 column (e.g., ACE C18, 10
x 250 mm, 5 pm particle size) with a suitable mobile phase to separate [*:C]PXT-012253
from unreacted precursor and other impurities. The fraction corresponding to the product is
collected.

o Formulation: The collected HPLC fraction containing the purified [**C]PXT-012253 is
evaporated to dryness. The residue is then reformulated in a sterile, injectable solution, such
as phosphate-buffered saline (PBS, pH 7.4), for in vivo applications. The final product is
passed through a sterile filter (0.22 pm).

Suantitative [

Parameter Value Reference

Precursor Synthesis Overall

_ 52% [1]
Yield
Radiochemical Yield (decay-

~27.7 £ 5.3% [3]
corrected)
Radiochemical Purity >99% [3]
Molar Activity 188.7 + 88.8 GBqg/umol [3]
Total Synthesis Time ]

35-40 min

(Radiolabeling)

Visualizations
Synthesis and Radiolabeling Workflow
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Caption: Workflow for the synthesis of the PXT-012253 precursor and its subsequent
radiolabeling.

Signaling Pathway Context

PXT-012253 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4
(mGlu4). mGlu4 is a presynaptic receptor that, when activated, inhibits the release of
neurotransmitters.
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Caption: Simplified signaling pathway of mGlu4 modulation by PXT-012253.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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